molecular formula C12H12N4O4 B2884630 N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide CAS No. 1105251-20-4

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2884630
CAS No.: 1105251-20-4
M. Wt: 276.252
InChI Key: BIQNHSYYNPTOBL-UHFFFAOYSA-N
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Description

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide is a synthetic hybrid compound designed for pharmaceutical research, particularly in investigating new anti-infective and analgesic agents. Its molecular architecture incorporates a 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold, a structure recognized in medicinal chemistry for its relevance in ion channel modulation . Research on analogous compounds based on this core structure has demonstrated their potential as potent N-type calcium channel (Cav2.2) blockers, a validated target for chronic pain management . The molecule is functionalized with a 5-nitrofuran-2-carboxamide moiety, a classic "warhead" in antimicrobial compounds . The antibacterial mechanism of 5-nitrofuran derivatives is proposed to involve enzymatic reduction of the nitro group by bacterial nitroreductases, leading to the generation of reactive intermediates that cause cytotoxic effects within bacterial cells . This combination of a privileged scaffold with a proven antibacterial subunit makes this carboxamide a compelling candidate for profiling against multidrug-resistant pathogens from the ESKAPE panel and for exploring novel polypharmacological approaches. This product is intended for research and further development use in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-15-11(7-3-2-4-8(7)14-15)13-12(17)9-5-6-10(20-9)16(18)19/h5-6H,2-4H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQNHSYYNPTOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tetrahydrocyclopenta[c]pyrazole core is shared with BPN-3783 and Winters’ analogs, but its 5-nitrofuran carboxamide substituent distinguishes it from the thiazole-pyridine group in BPN-3783 and the simpler carboxamide in compound 22a .
  • Synthesis yields for cyclopentapyrazole derivatives are generally moderate (30–60%), though compound 22a achieved 42% yield via cyclohexylamine coupling .

Pharmacological and Functional Comparisons

Antiparasitic Activity:

  • Compound 21 (N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide): Exhibited potent trypanocidal activity (IC₅₀ < 1 µM against Trypanosoma brucei), attributed to nitroheterocyclic redox activation .
  • brucei .

Ion Channel Modulation:

  • Winters’ Tetrahydrocyclopenta[c]pyrazoles : Act as N-type calcium channel inhibitors (IC₅₀ ~10–100 nM), critical for neuropathic pain management. Substituent bulk (e.g., aryl groups) enhances potency .
  • Target Compound : Lacks direct evidence but shares the core scaffold with Winters’ inhibitors. The 5-nitrofuran group may shift selectivity toward other targets (e.g., microbial enzymes).

Metabolic Stability and Toxicity:

  • Compound 22a : Simple carboxamides like 22a show moderate metabolic stability in vitro (t₁/₂ > 60 min in liver microsomes) but may generate reactive nitro-reduction intermediates .
  • BPN-3783 : Used as a stable internal standard in pharmacokinetic studies, suggesting favorable drug-like properties for cyclopentapyrazole derivatives .

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide with high yield?

Answer:

  • Methodology: Multi-step synthesis involving nucleophilic addition-elimination reactions for amide bond formation. Key parameters include:
    • Solvent selection: Dichloromethane or ethanol for solubility and reactivity .
    • Temperature optimization: 60–80°C to balance reaction rate and side-product formation.
    • Catalysts: Use of coupling agents (e.g., DCC or EDC) for carboxamide formation.
  • Yield Optimization: Yields range from 61.64% to 95.5% depending on solvent and temperature . Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify bond connectivity and substituent positions (e.g., cyclopenta[c]pyrazole ring and nitrofuran groups) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and detects trace impurities .

Q. What preliminary biological screening approaches are suitable for evaluating this compound’s activity?

Answer:

  • In vitro assays: Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric readouts.
  • Cell-based models: Cytotoxicity screening in cancer cell lines (e.g., IC₅₀ determination via MTT assay).
  • Pharmacokinetic profiling: Plasma stability and metabolic half-life assessments in rodent models .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

Answer:

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models binding affinities to targets (e.g., enzymes or receptors). Key parameters include:
    • Binding energy thresholds: ΔG ≤ -7 kcal/mol suggests strong interaction .
    • Active site analysis: Hydrogen bonding with catalytic residues (e.g., Ser/Thr kinases) .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to validate docking results .

Q. What experimental designs resolve contradictions in reported biological activity across studies?

Answer:

  • Standardized protocols: Uniform cell lines (e.g., HEK293 or HepG2) and assay conditions (e.g., pH, serum concentration).
  • Analytical validation: Ensure compound purity via HPLC and mass spectrometry to rule out batch variability .
  • Dose-response curves: Compare EC₅₀/IC₅₀ values across studies to identify outlier conditions .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclopenta[c]pyrazole formation) be elucidated?

Answer:

  • Kinetic studies: Monitor intermediate formation via in situ FTIR or LC-MS.
  • Isotopic labeling: Use ¹³C-labeled precursors to trace cyclization pathways.
  • DFT calculations: Model transition states and energy barriers for ring-closure steps .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

Answer:

  • Prodrug design: Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
  • Nanoparticle encapsulation: Use PLGA or liposomal carriers to improve blood-brain barrier penetration .
  • Co-solvent systems: Optimize DMSO/PEG formulations for intravenous administration .

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